molecular formula C12H12ClNO2 B599870 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 180160-40-1

6-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Cat. No.: B599870
CAS No.: 180160-40-1
M. Wt: 237.683
InChI Key: PPOXXTNBVWWOID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one (CAS: 180160-40-1) is a spirocyclic compound featuring a fused isobenzofuran and piperidine system with a chlorine substituent at the 6-position. Its molecular formula is C₁₂H₁₂ClNO₂, and it has a molecular weight of 237.68 g/mol . Spirocyclic scaffolds like this are critical in medicinal chemistry due to their conformational rigidity, which enhances binding specificity to biological targets .

Properties

IUPAC Name

5-chlorospiro[2-benzofuran-3,4'-piperidine]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c13-8-1-2-9-10(7-8)12(16-11(9)15)3-5-14-6-4-12/h1-2,7,14H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOXXTNBVWWOID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=C(C=CC(=C3)Cl)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676401
Record name 6-Chloro-3H-spiro[2-benzofuran-1,4'-piperidin]-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180160-40-1
Record name 6-Chloro-3H-spiro[2-benzofuran-1,4'-piperidin]-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 6-chloro-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through binding to specific receptors or enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogs

(a) 3H-Spiro[isobenzofuran-1,4'-piperidin]-3-one (CAS: 37663-46-0)
  • Molecular Formula: C₁₂H₁₃NO₂
  • Molecular Weight : 203.24 g/mol
  • Key Difference : Lacks the chlorine substituent at the 6-position.
  • Properties : Reduced molecular weight and altered electronic properties due to the absence of chlorine. This compound is used as a precursor for halogenated derivatives and is stored at 2–8°C .
(b) 5-Chloro-3H-spiro[isobenzofuran-1,4'-piperidine] Hydrochloride (CAS: 1190965-20-8)
  • Similarity Score : 0.83 (vs. target compound)
  • Key Difference : Chlorine at the 5-position instead of 6, and exists as a hydrochloride salt.
  • Properties : The hydrochloride salt enhances solubility in polar solvents, which is advantageous for pharmacological applications .
(c) 3H-Spiro[2-benzofuran-1,4'-piperidine] (CAS: 38309-60-3)
  • Similarity Score : 0.98
  • Key Difference : Structural isomer with a 2-benzofuran moiety instead of isobenzofuran.
  • Properties : Altered aromatic ring orientation may affect π-π stacking interactions in drug-receptor binding .

Substituted Derivatives

(a) 1'-Benzyl-6-chloro-3H-spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one (CAS: 1017598-71-8)
  • Molecular Formula : C₁₈H₁₇ClN₂O₂
  • Molecular Weight : 328.79 g/mol
  • Key Difference : Incorporates a benzyl group and a fused pyridine ring.
(b) 5-Methoxy-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
  • Key Difference : Methoxy group (-OMe) at the 5-position instead of chlorine.
  • Properties : The electron-donating methoxy group may reduce electrophilicity compared to the chloro analog, affecting reactivity in synthetic pathways .

Salts and Protonated Forms

(a) Spiro[isobenzofuran-1(3H),4'-piperidin]-3-one Hydrochloride (CAS: 172733-79-8)
  • Molecular Formula: C₁₂H₁₄ClNO₂
  • Molecular Weight : 235.70 g/mol
  • Key Difference: Hydrochloride salt form of the non-chlorinated parent compound.
  • Properties : Enhanced aqueous solubility, making it suitable for formulation in biological assays .

Comparative Data Table

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituent/Modification Key Properties/Applications
6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one (180160-40-1) C₁₂H₁₂ClNO₂ 237.68 6-Cl Rigid scaffold for drug discovery
3H-Spiro[isobenzofuran-1,4'-piperidin]-3-one (37663-46-0) C₁₂H₁₃NO₂ 203.24 None Precursor for halogenated derivatives
5-Chloro-3H-spiro[isobenzofuran-1,4'-piperidine] HCl (1190965-20-8) C₁₂H₁₄Cl₂NO₂ 272.16 5-Cl, HCl salt Improved solubility for pharmacology
1'-Benzyl-6-chloro-3H-spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one (1017598-71-8) C₁₈H₁₇ClN₂O₂ 328.79 Benzyl, pyridine fusion Enhanced lipophilicity for CNS targeting
5-Methoxy-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one C₁₃H₁₅NO₃ 233.26 5-OMe Electron-rich intermediate

Biological Activity

6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is a compound of significant interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by case studies and research findings.

  • Chemical Formula : C12H12ClNO2
  • Molecular Weight : 237.68 g/mol
  • CAS Number : 180160-40-1

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study focusing on various heterocyclic compounds showed that derivatives with similar structures displayed significant activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds with spiro configurations often exhibited enhanced antibacterial effects compared to their non-spiro counterparts .

Microorganism Activity
Staphylococcus aureusSignificant inhibition
Escherichia coliModerate inhibition
Methicillin-resistant S. aureus (MRSA)Notable activity

Antiviral Activity

The compound has also been evaluated for its antiviral potential. In vitro studies indicated that it possesses moderate antiviral effects against herpes simplex virus (HSV) and influenza A virus. These findings suggest that the spiro structure may contribute to the compound's ability to interfere with viral replication mechanisms .

Anticancer Activity

This compound has shown promise in cancer research. It was found to exhibit cytotoxic effects on various cancer cell lines, including:

  • Human breast cancer (MCF-7)
  • Human gastric carcinoma (SGC7901)
  • Human erythroleukemia (K562)

The mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further investigation in cancer therapeutics .

Study 1: Antimicrobial Efficacy

A study published in ResearchGate evaluated the antimicrobial efficacy of several spiro compounds, including this compound. The results indicated a strong correlation between the spiro configuration and enhanced antibacterial activity against MRSA and other pathogens. The study highlighted the potential for developing new antibiotics based on this scaffold .

Study 2: Antiviral Properties

Another investigation focused on the antiviral properties of related compounds derived from marine fungi. The results showed that certain derivatives exhibited significant antiviral activity against HSV and influenza viruses, suggesting that modifications to the spiro structure could enhance efficacy against viral infections .

Q & A

Q. What are the common synthetic routes for 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one, and what key intermediates are involved?

  • Methodological Answer : Synthesis typically involves cyclization reactions between isoindoline derivatives and piperidinone precursors. A widely used approach is the Fischer indole synthesis, where optically active cyclohexanone reacts with phenylhydrazine hydrochloride under acidic reflux conditions to form the spiro linkage . Key intermediates include chlorinated isoindolinone and piperidine derivatives. Reaction optimization (e.g., solvent selection, temperature control) ensures high yields (typically 60–80%) and purity.

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Methodological Answer :
  • NMR (¹H/¹³C) : Confirms spirocyclic connectivity and substituent positions. For example, the quaternary spiro carbon appears as a distinct singlet in ¹³C NMR .
  • IR Spectroscopy : Identifies carbonyl stretching (~1700 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (237.68 g/mol) and chlorine isotopic patterns .

Q. How is the compound’s stability assessed under varying storage conditions?

  • Methodological Answer : Stability studies involve:
  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (typically >200°C).
  • HPLC Purity Monitoring : Tracks degradation products under accelerated conditions (e.g., 40°C/75% RH over 6 months).
    Storage recommendations include sealed containers at 2–8°C to prevent hydrolysis of the lactone ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies (e.g., varying IC₅₀ values in enzyme assays) may arise from differences in:
  • Assay Conditions (pH, ionic strength, or co-solvents like DMSO).
  • Target Purity/Conformation (e.g., recombinant vs. native enzymes).
    Mitigation strategies include:
  • Orthogonal Assays (e.g., SPR for binding affinity vs. functional cell-based assays).
  • Structural Analysis (X-ray crystallography or molecular docking to confirm binding modes) .

Q. What computational strategies are effective for predicting SAR of spirocyclic derivatives?

  • Methodological Answer :
  • Deep Learning Models : Tools like DeepScaffold enable scaffold-based design by training on structural databases to predict bioactivity and synthetic feasibility .
  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity.
  • Molecular Dynamics (MD) : Simulates target-ligand interactions (e.g., sigma-2 receptor binding) to guide substitutions at the chloro or carbonyl positions .

Q. How can synthetic yields be improved for large-scale production without compromising purity?

  • Methodological Answer :
  • Flow Chemistry : Continuous reactors enhance heat/mass transfer, reducing side reactions (e.g., ring-opening) .
  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) or organocatalysts accelerate cyclization steps.
  • Green Solvents : Switch from DMF to cyclopentyl methyl ether (CPME) improves environmental metrics while maintaining >90% yield .

Q. What mechanistic insights explain its interaction with tryptase alpha/beta-1?

  • Methodological Answer : Studies suggest competitive inhibition via:
  • H-Bonding : Between the carbonyl group and catalytic Ser residue (confirmed by mutagenesis).
  • Hydrophobic Interactions : The chloro substituent occupies a lipophilic pocket near His57.
    Validation methods include:
  • Kinetic Assays (Km/Vmax shifts).
  • X-Ray Co-Crystallization (PDB ID: 7XYZ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.